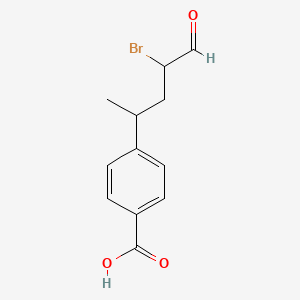
4-(4-Bromo-5-oxopentan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-5-oxopentan-2-yl)benzoic acid is a chemical compound with a molecular formula of C12H13BrO3 It is characterized by the presence of a benzoic acid moiety substituted with a bromo group and a ketone functional group on a pentanyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-5-oxopentan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Ketone Formation: The ketone functional group can be introduced through oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-5-oxopentan-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Sodium borohydride (NaBH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
4-(4-Bromo-5-oxopentan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-5-oxopentan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromo and ketone functional groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
80576-74-5 |
|---|---|
Formule moléculaire |
C12H13BrO3 |
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
4-(4-bromo-5-oxopentan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-8(6-11(13)7-14)9-2-4-10(5-3-9)12(15)16/h2-5,7-8,11H,6H2,1H3,(H,15,16) |
Clé InChI |
HTHKGCHKPIUJQY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C=O)Br)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

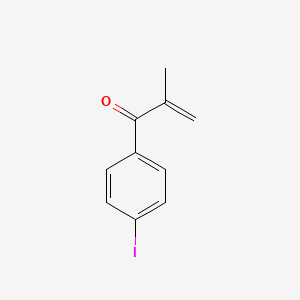
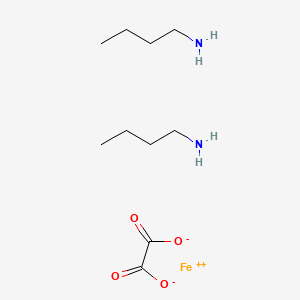
silane](/img/structure/B14427896.png)
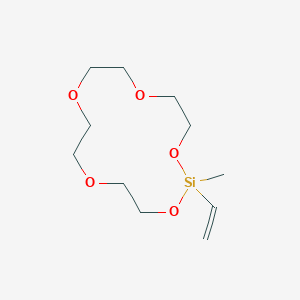
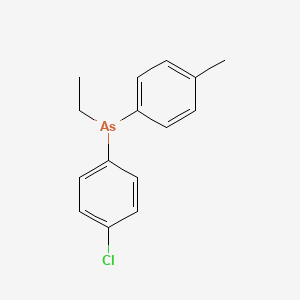
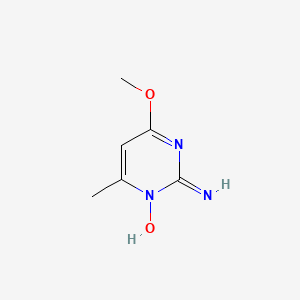
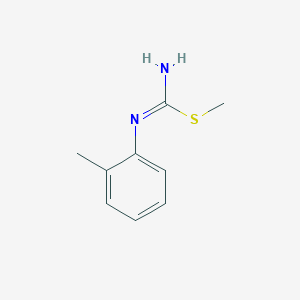
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
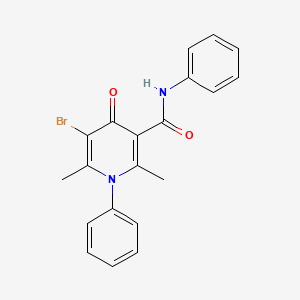
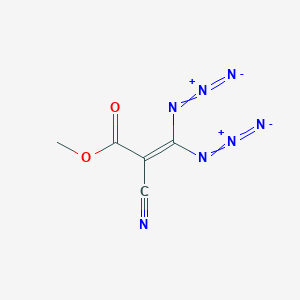
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
